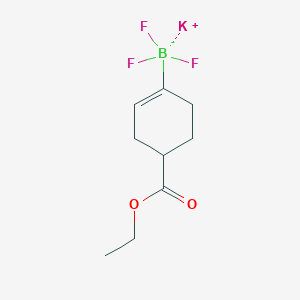
Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is often used as a reagent in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide, also known as POTASSIUM [4-(ETHOXYCARBONYL)CYCLOHEX-1-EN-1-YL]TRIFLUOROBORANUIDE, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
As a reagent in the suzuki–miyaura coupling reaction, it is known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This results in the synthesis of new organic compounds.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the choice of base is crucial in the Suzuki–Miyaura coupling reaction . It was found that a hard Lewis-base such as potassium acetate gave the greatest selectivity . Furthermore, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability may be influenced by the presence of various functional groups and the pH of the environment.
Preparation Methods
The synthesis of Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide typically involves the reaction of a boronic acid with potassium fluoride and a suitable organic substrate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include boronic acids, boranes, and substituted organotrifluoroborates .
Scientific Research Applications
Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide has several scientific research applications:
Chemistry: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs and drug delivery systems, particularly as boron-carriers suitable for neutron capture therapy.
Industry: The compound is used in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar compounds to Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide include other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate. These compounds share similar stability and reactivity profiles but differ in their specific organic substituents. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BF3O2.K/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h5,7H,2-4,6H2,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRKRZZUULKUEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCC(CC1)C(=O)OCC)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BF3KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














